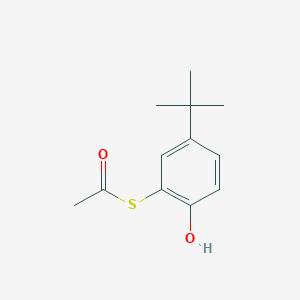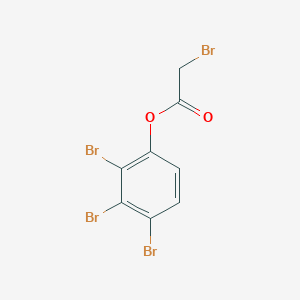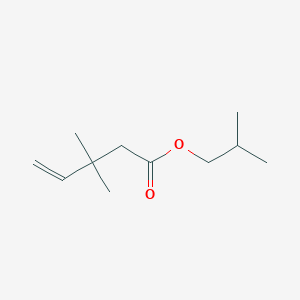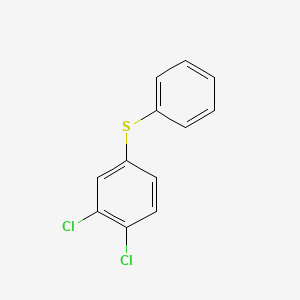
1,2-Dichloro-4-(phenylsulfanyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-4-(phenylsulfanyl)benzene: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with two chlorine atoms at the 1 and 2 positions, and a phenylsulfanyl group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-(phenylsulfanyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-(phenylsulfanyl)benzene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 1,2-Dichloro-4-(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the phenylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine positions, where nucleophiles such as hydroxide ions or amines replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, ammonia.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, dechlorinated benzene derivatives.
Substitution: Hydroxybenzene derivatives, aminobenzene derivatives.
科学研究应用
1,2-Dichloro-4-(phenylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its aromatic structure and functional groups.
Medicine: Research is being conducted to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 1,2-Dichloro-4-(phenylsulfanyl)benzene involves its interaction with various molecular targets. The phenylsulfanyl group can participate in nucleophilic and electrophilic interactions, while the chlorine atoms can undergo substitution reactions. These interactions can affect the compound’s binding affinity and reactivity with biological molecules, influencing its overall activity.
相似化合物的比较
1,2-Dichlorobenzene: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.
4-Chlorophenylsulfanylbenzene: Contains only one chlorine atom, resulting in different reactivity and applications.
1,4-Dichlorobenzene: Has chlorine atoms at different positions, leading to distinct chemical properties and uses.
Uniqueness: 1,2-Dichloro-4-(phenylsulfanyl)benzene is unique due to the presence of both chlorine atoms and the phenylsulfanyl group, which confer specific reactivity and potential applications not found in similar compounds. Its combination of functional groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industry.
属性
CAS 编号 |
65662-89-7 |
|---|---|
分子式 |
C12H8Cl2S |
分子量 |
255.2 g/mol |
IUPAC 名称 |
1,2-dichloro-4-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H8Cl2S/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H |
InChI 键 |
ICFXDHJWYDQGQN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)
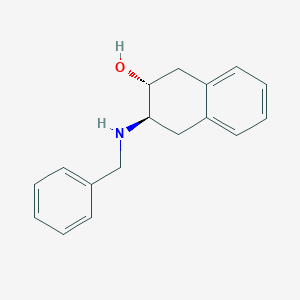
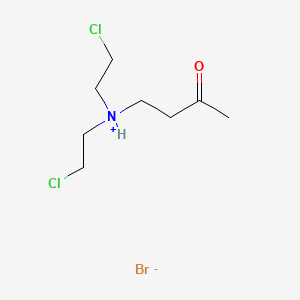
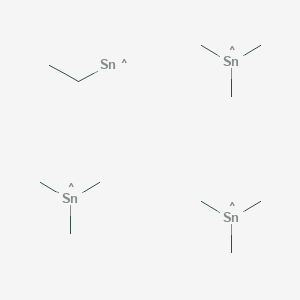

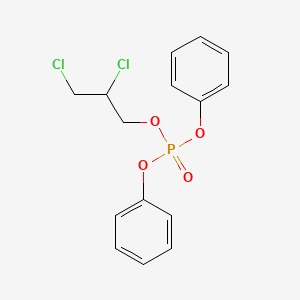
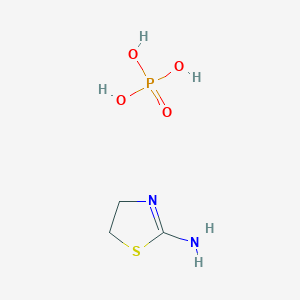
![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)
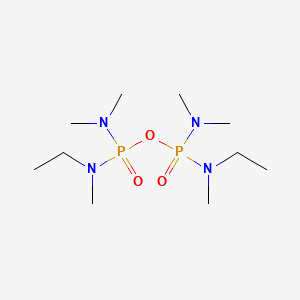
![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)
